6-(Trifluoromethyl)pyridine-2,3-diamine
Overview
Description
6-(Trifluoromethyl)pyridine-2,3-diamine is a fluorinated aromatic compound characterized by the presence of a trifluoromethyl group at the 6-position and two amino groups at the 2- and 3-positions on a pyridine ring
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which include this compound, are widely used in the agrochemical and pharmaceutical industries . They are particularly effective in protecting crops from pests .
Mode of Action
The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More research is needed to fully understand the specific interactions between this compound and its targets.
Biochemical Pathways
Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical fields
Pharmacokinetics
The pharmacokinetic properties of 6-(Trifluoromethyl)pyridine-2,3-diamine are as follows :
Result of Action
It’s known that tfmp derivatives have significant impacts in the agrochemical and pharmaceutical industries . More research is needed to fully understand the specific effects of this compound at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)pyridine-2,3-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure enhances its reactivity and binding affinity. This compound has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and thus affecting the metabolism of other compounds .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may inhibit certain kinases, thereby altering signal transduction pathways and affecting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The trifluoromethyl group enhances its binding affinity, allowing it to interact more effectively with target proteins. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist, with some changes becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can have toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s impact becomes more significant beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and thus affecting the metabolism of other compounds. This compound may also impact metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interactions with cofactors and other biomolecules further modulate its effects on metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, influencing its localization and accumulation. This compound’s distribution can affect its activity and function, with certain tissues or cellular compartments exhibiting higher concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyridine-2,3-diamine typically involves the introduction of the trifluoromethyl group and the amino groups onto the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine precursor is reacted with trifluoromethylating agents and amination reagents under controlled conditions. For example, starting from 2,3-dichloro-6-(trifluoromethyl)pyridine, the chlorine atoms can be substituted with amino groups using ammonia or amines in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for optimizing yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-(Trifluoromethyl)pyridine-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmacophore in drug design due to its unique electronic and steric properties imparted by the trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trifluoromethylpyridine: Similar structure but with different substitution pattern.
2,3-Dichloro-6-(trifluoromethyl)pyridine: Precursor used in the synthesis of 6-(Trifluoromethyl)pyridine-2,3-diamine.
5-(Trifluoromethyl)pyridine-2,3-diamine: Positional isomer with the trifluoromethyl group at the 5-position.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl group and the amino groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAUJMRIVQEHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470480 | |
Record name | 6-(trifluoromethyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683242-79-7 | |
Record name | 6-(trifluoromethyl)pyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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